molecular formula C13H23NO3 B12569816 Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate CAS No. 599163-97-0

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate

Cat. No.: B12569816
CAS No.: 599163-97-0
M. Wt: 241.33 g/mol
InChI Key: LJLORSNUOUJSND-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate typically involves the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is used in several scientific research applications:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Ethyl piperidine-4-carboxylate
  • Isonipecotic acid methyl ester

Uniqueness

Methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .

Properties

CAS No.

599163-97-0

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

methyl 1-(2-ethylbutanoyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H23NO3/c1-4-10(5-2)12(15)14-8-6-11(7-9-14)13(16)17-3/h10-11H,4-9H2,1-3H3

InChI Key

LJLORSNUOUJSND-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

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